molecular formula C18H13N3OS2 B2687659 1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone CAS No. 690961-61-6

1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone

Cat. No. B2687659
CAS RN: 690961-61-6
M. Wt: 351.44
InChI Key: HYQMWHPHAZDNBO-UHFFFAOYSA-N
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Description

“1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone” is a chemical compound with the molecular formula C18H13N3OS2. It has an average mass of 351.445 Da and a monoisotopic mass of 351.049988 Da .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable an intramolecular ring closure .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

Synthesis and Antiviral Activity

The compound has been utilized in the synthesis of heterocyclic compounds showing promise in antiviral applications. For instance, derivatives obtained through reactions involving phenyl isothiocyanate have been evaluated for their cytotoxicity and antiviral activities, particularly against HSV1 and HAV-MBB, showcasing the potential of this chemical scaffold in developing antiviral agents (Attaby et al., 2006).

Antituberculosis and Cytotoxicity Studies

Related chemical structures, specifically 3-heteroarylthioquinoline derivatives, have been synthesized and screened for their activity against Mycobacterium tuberculosis. Some derivatives exhibited potent activity, highlighting the compound's relevance in tuberculosis research while showing minimal cytotoxic effects (Chitra et al., 2011).

Heterocyclic Compound Synthesis

The versatility of the compound is further demonstrated in the synthesis of α-heterocyclicthioacetophenone derivatives. These synthesized compounds confirm the compound’s utility as a precursor for various heterocyclic structures, which could have implications in diverse areas of chemical research (Li Xue, 2003).

Microwave-mediated Synthesis of Heterocycles

Efficient microwave-mediated synthesis methods using related chemical scaffolds have been developed for constructing novel heterocycles, showcasing the compound's potential in facilitating rapid and efficient heterocyclic synthesis (Darweesh et al., 2016).

Catalyst for Synthesis of Pyrazol-5-ols

The compound's derivatives have been used as catalysts in synthesizing bis(pyrazol-5-ols), offering a green and efficient method for producing these compounds, which have potential applications in pharmaceuticals (Karimi-Jaberi et al., 2012).

properties

IUPAC Name

1-phenyl-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-16(14-9-5-2-6-10-14)12-24-18-20-19-17-21(18)15(11-23-17)13-7-3-1-4-8-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQMWHPHAZDNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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